molecular formula C13H16N4O B13933242 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-

Cat. No.: B13933242
M. Wt: 244.29 g/mol
InChI Key: CCKQZWPXAFIPMK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- typically involves the annulation of cyclopentane and azetidine rings. The process begins with readily available starting materials and employs conventional chemical transformations. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the azido group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- primarily involves the inhibition of epidermal growth factor receptor (EGFR) activities. The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.4]octane: This compound shares the spirocyclic structure but lacks the azido and phenylmethyl groups.

    2-Oxa-7-azaspiro[3.4]octane: Another similar compound with slight variations in the ring structure.

Uniqueness

2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct biological activities, particularly its ability to inhibit EGFR. This makes it a valuable compound in medicinal chemistry and cancer research .

Properties

IUPAC Name

5-azido-7-benzyl-2-oxa-7-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-16-15-12-7-17(8-13(12)9-18-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKQZWPXAFIPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1CC3=CC=CC=C3)COC2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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